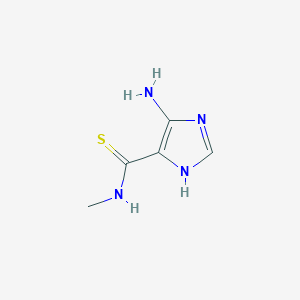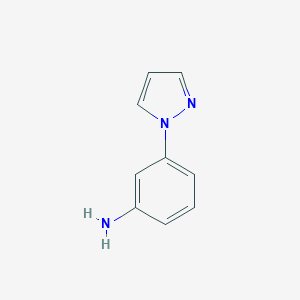
3-(1H-pyrazol-1-yl)aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(1H-pyrazol-1-yl)aniline derivatives often involves condensation reactions, where key functional groups are introduced through strategic chemical transformations. For example, the Schiff base of certain aniline derivatives can be synthesized via condensation of pyrazole-4-carbaldehyde derivatives with aromatic amines in methanol at room temperature, showcasing the versatility of aniline as a reactant for synthesizing complex molecules with antimicrobial, antioxidant, and larvicidal activities (Jayanna et al., 2012).
Molecular Structure Analysis
Molecular structure investigations, particularly through X-ray crystallography combined with Hirshfeld and DFT calculations, provide insights into the intermolecular interactions and electronic properties of pyrazole derivatives. These studies reveal dominant interactions such as H...H, N...H, and H...C contacts, which are crucial for understanding the molecular packing and stability of such compounds (Shawish et al., 2021).
Chemical Reactions and Properties
This compound derivatives undergo various chemical reactions, including Michael addition, which leads to the formation of compounds with significant biological activities. These reactions demonstrate the reactivity and functional versatility of the pyrazole-aniline scaffold, enabling the creation of compounds with potential applications in fluorescence probes and antimicrobial agents (Banoji et al., 2022).
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystallinity, can be influenced by the nature of substituents on the pyrazole and aniline rings. These properties are essential for determining the compound's applicability in various fields, including organic electronics and materials science.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for the functionalization of the pyrazole-aniline scaffold. Studies on corrosion inhibition properties of certain pyrazole-aniline derivatives highlight the chemical robustness and potential industrial applications of these compounds (Nataraja et al., 2022).
Applications De Recherche Scientifique
Electroluminescent Materials : 3-(1H-pyrazol-1-yl)aniline derivatives are used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit strong emission in the blue to red region and have been successfully incorporated into organic light-emitting diode (OLED) devices, demonstrating excellent performance (Vezzu et al., 2010).
Antimicrobial Agents : Compounds synthesized from this compound have shown significant antibacterial and antifungal activity. This includes pyrazolyl-based anilines with methoxy and methyl groups that demonstrated notable effects against various microbial strains (Banoji et al., 2022).
Fluorescent Chemosensors : Derivatives of this compound have been used in the design of fluorescent chemosensors for aluminum ions. These sensors showed high selectivity and sensitivity, making them applicable for imaging intracellular aluminum ions in living cells (Shree et al., 2019).
Corrosion Inhibitors : Pyrazole derivatives of this compound have been synthesized and evaluated as corrosion inhibitors for steel in acidic environments. These compounds demonstrated good inhibitory activity, making them potential candidates for corrosion protection (Chadli et al., 2020).
Drug Design : Some derivatives of this compound have been explored for their potential as antiviral agents, particularly against respiratory syncytial virus (RSV). These compounds displayed micromolar concentrations in inhibiting RSV replication, indicating their potential in antiviral drug development (Fioravanti et al., 2015).
Mécanisme D'action
Target of Action
Compounds with a pyrazole core have been known to interact with various biological targets, including enzymes like kinases
Mode of Action
It has been suggested that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity . A molecular simulation study of a similar compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 3-(1H-pyrazol-1-yl)aniline might interact with its targets in a similar manner.
Biochemical Pathways
Pyrazole derivatives are known to influence a broad range of chemical and biological properties
Pharmacokinetics
The compound’s molecular weight (15919 g/mol) and solid form suggest that it might have suitable properties for bioavailability. Further pharmacokinetic studies are needed to confirm this.
Result of Action
Compounds with a pyrazole core have been associated with a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory effects
Action Environment
It is recommended to store the compound in a dark place at a temperature between 2-8°c , suggesting that light and temperature could affect its stability
Safety and Hazards
Orientations Futures
Pyrazole derivatives, including 3-(1H-pyrazol-1-yl)aniline, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research may focus on developing novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .
Propriétés
IUPAC Name |
3-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTZRPGWZFOSSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70616692 | |
| Record name | 3-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184097-88-9 | |
| Record name | 3-(1H-Pyrazol-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70616692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)
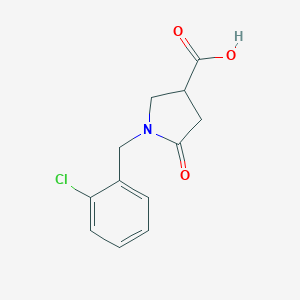

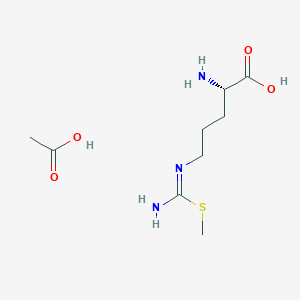
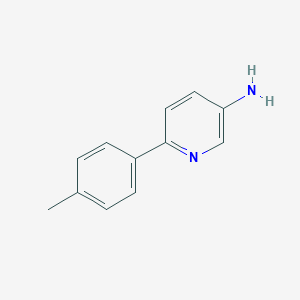

![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)


![1-(Furo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B60679.png)
![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
![5,6-Difluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B60681.png)
